3-(Amidinothio)propionic acid hydrochloride
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Overview
Description
3-(Amidinothio)propionic acid hydrochloride is a chemical compound with the molecular formula C4H9ClN2O2S It is known for its unique structure, which includes an amidinothio group attached to a propionic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Amidinothio)propionic acid hydrochloride typically involves the reaction of propionic acid derivatives with thiourea under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the desired product. Common reagents used in this synthesis include hydrochloric acid and thiourea .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-(Amidinothio)propionic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the amidinothio group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amidinothio group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Amidinothio)propionic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein modification.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(Amidinothio)propionic acid hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-Isothioureidopropionic acid
- β-Isothiureidopropionic acid
- 3-[(Aminoiminomethyl)thio]propanoic acid
Uniqueness
3-(Amidinothio)propionic acid hydrochloride is unique due to its specific structure, which allows it to interact with a wide range of molecular targets. This versatility makes it a valuable compound in various fields of research and industry. Compared to similar compounds, it may offer distinct advantages in terms of reactivity and biological activity .
Properties
CAS No. |
871-62-5 |
---|---|
Molecular Formula |
C4H9ClN2O2S |
Molecular Weight |
184.65 g/mol |
IUPAC Name |
[amino(2-carboxyethylsulfanyl)methylidene]azanium;chloride |
InChI |
InChI=1S/C4H8N2O2S.ClH/c5-4(6)9-2-1-3(7)8;/h1-2H2,(H3,5,6)(H,7,8);1H |
InChI Key |
SPLVTQKVMVVJPT-UHFFFAOYSA-N |
SMILES |
C(CSC(=N)N)C(=O)O.Cl |
Canonical SMILES |
C(CSC(=[NH2+])N)C(=O)O.[Cl-] |
Key on ui other cas no. |
871-62-5 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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